1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is a highly specialized compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The complexity of its structure hints at its versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, including the preparation of intermediate compounds which are then assembled through various chemical reactions. Common synthetic routes might include the nucleophilic substitution of a piperazine derivative with a halogenated pyridine derivative, followed by sulfonylation with a 1,2-oxazole sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely be optimized for yield and purity, using large-scale chemical reactors and controlled conditions to ensure consistent product quality. Techniques such as continuous flow chemistry might be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, potentially altering its functional groups or overall structure.
Reduction: : Reduction reactions might be used to modify certain functional groups within the compound.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorinated pyridine and piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminium hydride. Solvents such as dichloromethane or dimethyl sulfoxide are typically used to dissolve the compound and facilitate reactions.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce derivatives with modified pyridine or piperazine rings.
Scientific Research Applications
Chemistry
In chemistry, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine serves as a precursor or intermediate in the synthesis of more complex molecules, useful in material science and organometallic chemistry.
Biology
Biologically, this compound is studied for its interactions with various biological targets, which might make it a candidate for developing new pharmaceuticals or as a biochemical probe in research.
Medicine
In medicine, the compound’s unique structure and reactivity make it a potential candidate for drug discovery, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with desirable physical and chemical properties, such as coatings or polymers.
Mechanism of Action
The mechanism by which 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound binds and modulates their activity. Pathways involved in its mechanism of action may encompass signaling cascades relevant to its application in medicinal chemistry.
Comparison with Similar Compounds
Unique Properties
Compared to similar compounds, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine stands out due to its distinct combination of functional groups, which confer unique chemical reactivity and biological activity.
List of Similar Compounds
1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine
1-[3-Chloro-5-(difluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-thiazole-4-sulfonyl)piperidin-4-yl]piperazine
Each of these compounds, while similar in structure, has distinct properties that make them useful in different contexts.
Properties
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N5O3S/c19-16-9-13(18(20,21)22)10-23-17(16)26-7-5-25(6-8-26)14-1-3-27(4-2-14)31(28,29)15-11-24-30-12-15/h9-12,14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDDKZKFJSNHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CON=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.